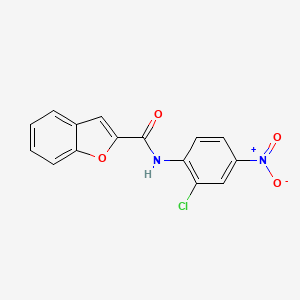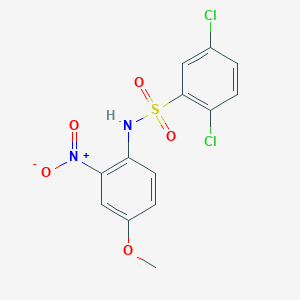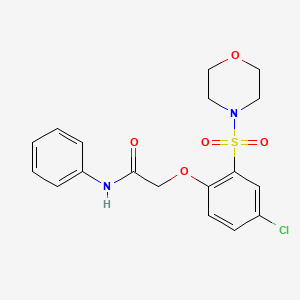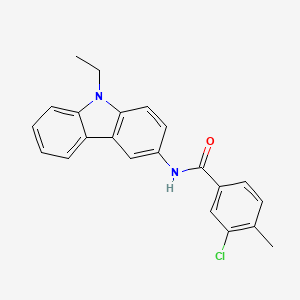
N-(2-chloro-4-nitrophenyl)-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-4-nitrophenyl)-1-benzofuran-2-carboxamide is a chemical compound with the molecular formula C13H8ClNO4 It is known for its unique structure, which combines a benzofuran ring with a carboxamide group and a chloronitrophenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-nitrophenyl)-1-benzofuran-2-carboxamide typically involves the reaction of 2-chloro-4-nitroaniline with 1-benzofuran-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-chloro-4-nitrophenyl)-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The carboxamide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines or thiols, suitable solvents like ethanol or dimethyl sulfoxide (DMSO).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Major Products Formed
Reduction: 2-amino-4-chlorophenyl-1-benzofuran-2-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-chloro-4-nitroaniline and 1-benzofuran-2-carboxylic acid.
Applications De Recherche Scientifique
N-(2-chloro-4-nitrophenyl)-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(2-chloro-4-nitrophenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-4-nitrophenol: Shares the chloronitrophenyl moiety but lacks the benzofuran and carboxamide groups.
1-benzofuran-2-carboxylic acid: Contains the benzofuran and carboxylic acid groups but lacks the chloronitrophenyl substituent.
N-(2-chloro-4-nitrophenyl)benzamide: Similar structure but with a benzamide group instead of the benzofuran ring.
Uniqueness
N-(2-chloro-4-nitrophenyl)-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran ring with a carboxamide group and a chloronitrophenyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O4/c16-11-8-10(18(20)21)5-6-12(11)17-15(19)14-7-9-3-1-2-4-13(9)22-14/h1-8H,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBRJNKOMXTRHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methoxybenzamide](/img/structure/B4908118.png)
![4-[(6-chloro-2-methylquinolin-4-yl)amino]phenol;hydrochloride](/img/structure/B4908130.png)
![1-(4-Chloro-2-fluorophenyl)-3-[1-(4-methylphenyl)ethyl]urea](/img/structure/B4908137.png)
![N-[2-(2-methylsulfanylacetyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-4-carboxamide](/img/structure/B4908145.png)

![4-[(4-chlorophenyl)sulfanylmethyl]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]benzamide](/img/structure/B4908150.png)
![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-2-(1H-indazol-3-yl)-N-methylacetamide](/img/structure/B4908156.png)

![4-[allyl(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4908170.png)

![N-[1-(4-chlorobenzyl)-3-piperidinyl]-2,4-dimethoxybenzamide](/img/structure/B4908181.png)

![N-(3,4-dimethylphenyl)-5-(3,5-dimethylpyrazol-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine](/img/structure/B4908194.png)
![6-[5-(4-Chlorophenyl)-2-furyl]-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B4908214.png)
